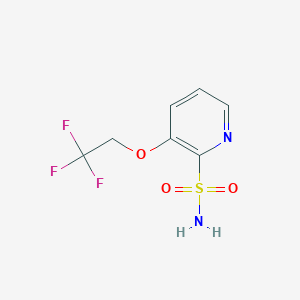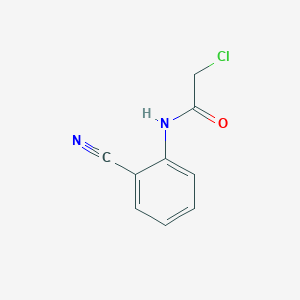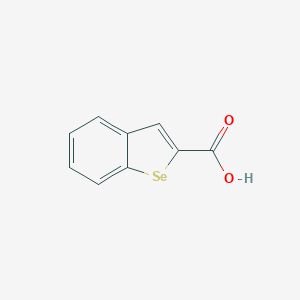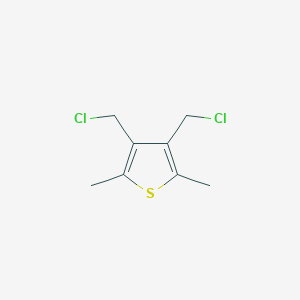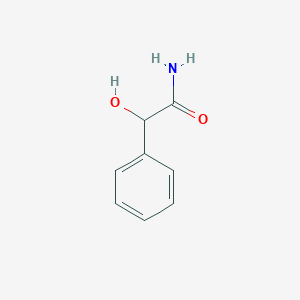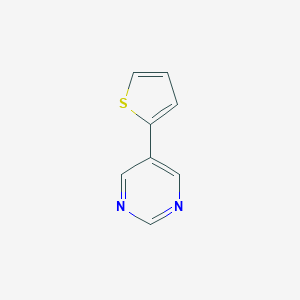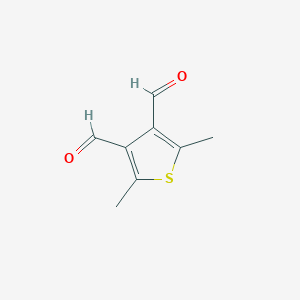
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane, also known as DBTIPS, is a silyl-based reagent that has become increasingly popular in the scientific community for its versatility in organic synthesis. DBTIPS is a highly reactive chemical that can be utilized for a variety of chemical reactions, including the synthesis of various compounds and the functionalization of molecules.
Scientific Research Applications
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane has become increasingly popular in the scientific community due to its versatility in organic synthesis. It has been used in a variety of applications, including the synthesis of various compounds, the functionalization of molecules, and the modification of existing molecules. It has been used to synthesize compounds such as polymers, surfactants, and catalysts. It has also been used to functionalize molecules, such as peptides, proteins, and DNA. Additionally, it has been used to modify existing molecules, such as carbohydrates and lipids.
Mechanism of Action
The mechanism of action of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane is fairly straightforward. The reagent reacts with an aldehyde or ketone in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction results in the formation of a new bond between the aldehyde or ketone and the (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane reagent. The new bond formed is a carbon-silicon bond, which is highly stable and resistant to degradation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane are still largely unknown. As the reagent is highly reactive, it is possible that it could interact with biological molecules and cause adverse effects. However, further research is needed to determine the exact biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane.
Advantages and Limitations for Lab Experiments
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane has several advantages for lab experiments. It is a highly reactive reagent, which makes it ideal for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane in lab experiments. For example, it is a highly reactive reagent, which means it can react with other molecules in the reaction mixture and lead to unwanted side reactions. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the use of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane. For example, it could be used to synthesize more complex compounds, such as pharmaceuticals and other biologically active molecules. Additionally, it could be used to functionalize existing molecules, such as peptides, proteins, and DNA. Furthermore, it could be used to modify existing molecules, such as carbohydrates and lipids. Finally, further research could be conducted to determine the exact biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane.
Synthesis Methods
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane is synthesized through a two-step process. The first step involves the reaction of 1,3-dibromopropane (DBP) with trimethylsilyl chloride (TMSCl) in the presence of a base, such as sodium hydroxide (NaOH). This reaction results in the formation of 3-(dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane. The second step involves the reaction of the (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane intermediate with an aldehyde or ketone in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction results in the formation of the desired product.
properties
IUPAC Name |
[3-(dibromomethylidene)-5-trimethylsilylpenta-1,4-diynyl]-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br2Si2/c1-14(2)22(15(3)4,16(5)6)13-11-17(18(19)20)10-12-21(7,8)9/h14-16H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHHGSVSNALEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=C(Br)Br)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565729 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164990-17-4 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

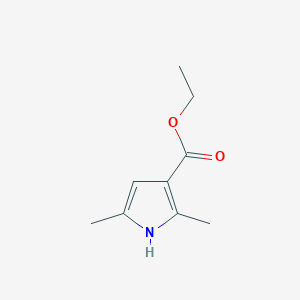
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)

